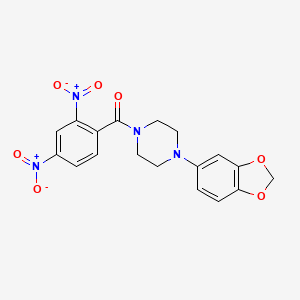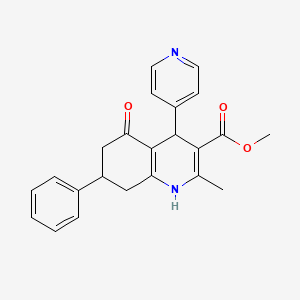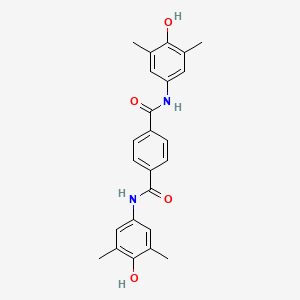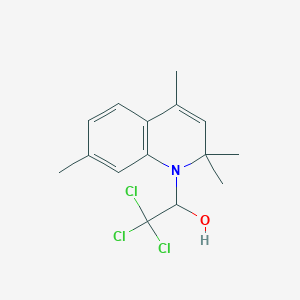![molecular formula C15H19N3 B5152619 4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
4-[(4-methyl-1-piperazinyl)methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperazinyl)methyl]quinoline, also known as PIP4Q, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that belongs to the quinoline family and has shown promising results in various studies.
作用機序
The mechanism of action of 4-[(4-methyl-1-piperazinyl)methyl]quinoline is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 4-[(4-methyl-1-piperazinyl)methyl]quinoline also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)methyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. 4-[(4-methyl-1-piperazinyl)methyl]quinoline also inhibits the formation of amyloid beta, which is a protein that accumulates in the brains of Alzheimer's patients. 4-[(4-methyl-1-piperazinyl)methyl]quinoline has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 4-[(4-methyl-1-piperazinyl)methyl]quinoline in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[(4-methyl-1-piperazinyl)methyl]quinoline is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its potential use in animal studies.
将来の方向性
There are several future directions for the study of 4-[(4-methyl-1-piperazinyl)methyl]quinoline. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating other types of cancer. Additionally, the mechanism of action of 4-[(4-methyl-1-piperazinyl)methyl]quinoline needs to be further elucidated to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 4-[(4-methyl-1-piperazinyl)methyl]quinoline is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antitumor and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential uses in treating various diseases.
合成法
The synthesis of 4-[(4-methyl-1-piperazinyl)methyl]quinoline involves the reaction of 4-chloromethylquinoline with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 4-[(4-methyl-1-piperazinyl)methyl]quinoline as a yellow solid, which is then purified through recrystallization. The purity of 4-[(4-methyl-1-piperazinyl)methyl]quinoline can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-[(4-methyl-1-piperazinyl)methyl]quinoline has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. 4-[(4-methyl-1-piperazinyl)methyl]quinoline has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and can prevent the death of neurons.
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-17-8-10-18(11-9-17)12-13-6-7-16-15-5-3-2-4-14(13)15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKTGQDCQBKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)

![tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)

![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)


![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)